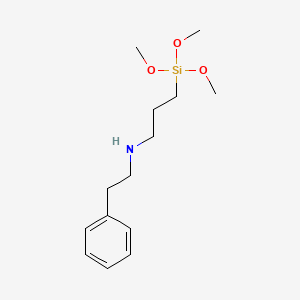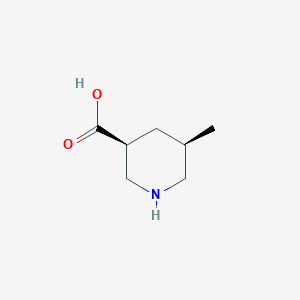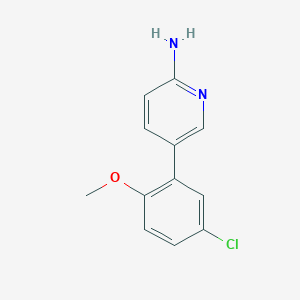
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane (NPEAPTMS) is a silane compound that has been extensively studied due to its wide range of applications in the fields of organic synthesis, materials science, and nanotechnology. It is a colorless, volatile liquid with a molecular weight of 204.35 g/mol and a boiling point of 121°C. NPEAPTMS is an organosilicon compound, meaning it contains both silicon and carbon atoms. It is also a zwitterionic compound, meaning it has both positive and negative charges on the same molecule.
Wissenschaftliche Forschungsanwendungen
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has been used in a variety of scientific research applications, including the synthesis of polymeric materials, the formation of nanostructures, and the study of enzyme-catalyzed reactions. It has been used as a catalyst in the synthesis of polymeric materials, such as polyurethanes, polyamides, and polycarbonates. It has also been used to form nanostructures, such as nanotubes and nanowires. Furthermore, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has been used to study enzyme-catalyzed reactions, such as the enzymatic oxidation of alcohols.
Wirkmechanismus
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% is believed to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to act as a catalyst in chemical reactions, as it can activate the reactant molecules and facilitate their reaction. Furthermore, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% can form hydrogen bonds with other molecules, allowing it to bind to them and increase their reactivity.
Biochemical and Physiological Effects
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has not been tested for its biochemical and physiological effects, so its effects on the human body are unknown. However, it is believed to be non-toxic, as it is a low molecular weight compound and is not expected to accumulate in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has several advantages for use in lab experiments. It is non-toxic and non-volatile, making it safe to use in the lab. It is also a relatively stable compound, meaning it is unlikely to decompose or react with other compounds during experiments. Furthermore, it is a relatively inexpensive compound, making it a cost-effective choice for lab experiments.
However, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% also has some limitations for use in lab experiments. It is a highly reactive compound, meaning it can react with other compounds and cause unwanted side reactions. Furthermore, it is a volatile liquid, so it must be stored at low temperatures to prevent it from evaporating.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97%. One potential direction is the development of novel polymeric materials using N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% as a catalyst. Another potential direction is the study of its effects on enzyme-catalyzed reactions, such as the oxidation of alcohols. Additionally, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% could be used to study the formation of nanostructures, such as nanotubes and nanowires. Finally, further research could be conducted to determine its biochemical and physiological effects on the human body.
Synthesemethoden
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% can be synthesized by a three-step reaction starting from 2-phenylethanol. First, the alcohol is converted to the corresponding bromide using N-bromosuccinimide (NBS). Next, the bromide is treated with methylamine to form the amine. Finally, the amine is reacted with trimethoxysilane to yield N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97%.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-3-trimethoxysilylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3Si/c1-16-19(17-2,18-3)13-7-11-15-12-10-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPGUKYSLUNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCC1=CC=CC=C1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)






